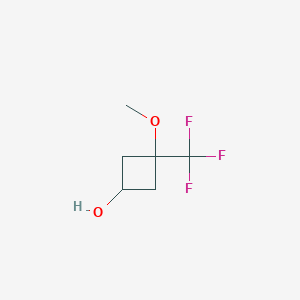

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol

Description

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol is an organic compound with the molecular formula C6H9F3O2 and a molecular weight of 170.13 g/mol It is characterized by the presence of a cyclobutane ring substituted with a methoxy group and a trifluoromethyl group

Properties

IUPAC Name |

3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h4,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSCHVVOZUPLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361636-34-0 | |

| Record name | 3-methoxy-3-(trifluoromethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted alkene with a methoxy-substituted cyclobutanone in the presence of a strong base. The reaction is carried out at low temperatures to ensure the stability of the cyclobutane ring .

Industrial Production Methods

Industrial production of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine: This compound has a similar structure but with an amine group instead of a hydroxyl group.

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride: This is the hydrochloride salt form of the amine compound.

Uniqueness

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol is unique due to its specific combination of functional groups and the stability of the cyclobutane ring. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol (CAS No. 2361636-34-0) is a cyclic compound characterized by its unique trifluoromethyl group, which significantly influences its chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol is , with a molecular weight of approximately 168.115 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

1. Antimicrobial Properties

Research indicates that 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol exhibits notable antimicrobial activity. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing significant potency compared to control compounds.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses.

3. Anti-tumor Activity

The compound has been evaluated for its potential anti-cancer effects. In a series of assays using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol demonstrated cytotoxic effects with IC50 values ranging from 10 to 20 µM, indicating a promising therapeutic index.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 18 |

The biological activity of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its anti-tumor and anti-inflammatory effects.

- Receptor Modulation : It may act as a ligand for certain receptors involved in inflammation and cancer progression, leading to altered signaling cascades.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Activity : A comparative analysis was conducted where 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol was tested against traditional antibiotics. The results indicated that it could serve as a potential alternative or adjunct therapy for resistant bacterial infections.

- Anti-cancer Research : A recent clinical trial assessed the safety and efficacy of this compound in combination with standard chemotherapy agents for treating advanced breast cancer. Preliminary results suggested enhanced efficacy with manageable side effects.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol?

The synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:

- Cyclization strategies : Use of palladium-catalyzed reactions or acid-mediated ring closure to form the cyclobutane core.

- Trifluoromethylation : Introduction of the trifluoromethyl group via nucleophilic or electrophilic reagents (e.g., Ruppert–Prakash reagent).

- Methoxy group installation : Alkylation or SN2 substitution using methyl iodide or other methylating agents under basic conditions .

- Purification : Silica gel chromatography or reversed-phase HPLC (C18 columns) with gradients of acetonitrile/water (+0.1% HCOOH) for separation of stereoisomers .

Q. What analytical techniques are critical for characterizing 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-ol?

- NMR spectroscopy : 1H/13C NMR to confirm stereochemistry and substituent placement. The trifluoromethyl group causes distinct splitting patterns in 19F NMR.

- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation analysis.

- Chiral HPLC : To resolve enantiomers using columns like Chiralpak IA/IB under isocratic conditions.

- X-ray crystallography : For absolute configuration determination, though limited by crystallinity challenges .

Q. How should researchers handle this compound to ensure safety during experiments?

- PPE : Wear chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources due to flammability .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic hydrogenation?

The electron-withdrawing trifluoromethyl group reduces electron density in the cyclobutane ring, affecting hydrogenation selectivity. Studies on analogous cyclobutanes show:

- Substrate-ligand interactions : Palladium nanoparticles modified with chiral ligands (e.g., BINAP) enhance enantioselectivity during hydrogenation of adjacent double bonds.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve catalyst accessibility to the strained cyclobutane system .

Q. What strategies enable stereochemical control during synthesis of the cyclobutane core?

- Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc)-protected amines to direct ring closure stereoselectivity.

- Dynamic kinetic resolution : Employing transition-metal catalysts (e.g., Ru) to invert configurations during cyclization.

- Temperature modulation : Low temperatures (−78°C) favor cis-isomer formation in cyclobutane derivatives .

Q. How does the methoxy group affect the compound’s stability under acidic or basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.